Cordycepin, cordycepin, adenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various methods. One effective method involves converting the 3’-OH group into an iodide group followed by dehalogenation . Another method includes a four-step process: 5’-OH protection, esterification, removal of the O-tosyl group, and deprotection . The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .

Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications, have been employed to enhance cordycepin production . Additionally, extraction methods such as ultrasonic-assisted extraction, pressurized extraction, Soxhlet extraction, and reflux extraction are used to isolate cordycepin from the fungal biomass .

Chemical Reactions Analysis

Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cordycepin, such as halogenated cordycepin, oxidized cordycepin, and reduced cordycepin .

Scientific Research Applications

Cordycepin has extensive applications in scientific research across various fields:

Chemistry:

- Used as a precursor for the synthesis of other nucleoside analogs .

- Studied for its potential as a molecular clock resetter due to its similarity to adenosine .

Biology:

- Investigated for its role in cell cycle regulation and apoptosis .

- Used in studies on signal transduction pathways, particularly PI3K/mTOR/AKT and ERK signaling .

Medicine:

- Exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Demonstrates anti-inflammatory effects by reducing cytokine production and inhibiting inflammatory pathways .

- Potential therapeutic effects in treating metabolic disorders, respiratory and cardiac conditions, and protecting brain function .

Industry:

Mechanism of Action

Cordycepin is structurally similar to adenosine but differs by the absence of an oxygen atom at the 3’ position of the ribose moiety . This structural difference imparts unique biological activities to cordycepin.

Comparison with Similar Compounds

Adenosine: A nucleoside involved in energy transfer and signal transduction.

2’-Deoxyadenosine: Another nucleoside analog with similar biological activities.

MRS5698: A compound with high affinity for A3 adenosine receptors and potential anticancer properties.

Cordycepin’s unique structure and diverse biological activities make it a valuable compound for scientific research and therapeutic applications.

Properties

CAS No. |

84138-90-9 |

|---|---|

Molecular Formula |

C30H37N15O14P2 |

Molecular Weight |

893.7 g/mol |

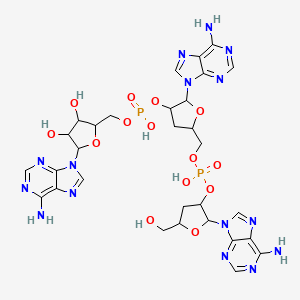

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(1-12(3-46)55-28)58-60(49,50)53-4-13-2-15(29(56-13)44-10-41-18-23(32)35-7-38-26(18)44)59-61(51,52)54-5-16-20(47)21(48)30(57-16)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

ZIJPWUJKAKFFEK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.